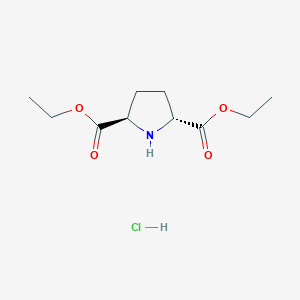

2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride

CAS No.: 2059917-33-6

Cat. No.: VC2723933

Molecular Formula: C10H18ClNO4

Molecular Weight: 251.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2059917-33-6 |

|---|---|

| Molecular Formula | C10H18ClNO4 |

| Molecular Weight | 251.71 g/mol |

| IUPAC Name | diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate;hydrochloride |

| Standard InChI | InChI=1S/C10H17NO4.ClH/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2;/h7-8,11H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1 |

| Standard InChI Key | IAUFBLCQRNNJLX-SCLLHFNJSA-N |

| Isomeric SMILES | CCOC(=O)[C@H]1CC[C@@H](N1)C(=O)OCC.Cl |

| SMILES | CCOC(=O)C1CCC(N1)C(=O)OCC.Cl |

| Canonical SMILES | CCOC(=O)C1CCC(N1)C(=O)OCC.Cl |

Introduction

Chemical Identity and Properties

2,5-Diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride is a hydrochloride salt of the diethyl ester of pyrrolidine-2,5-dicarboxylic acid, with specific stereochemistry at the 2 and 5 positions of the pyrrolidine ring. This compound belongs to the broader class of pyrrolidine derivatives, which feature a five-membered nitrogen-containing heterocyclic ring with various substituents.

The compound's structure contains a pyrrolidine core with two ethyl ester groups positioned at the 2 and 5 positions. The "(2R,5R)" designation in its name indicates the specific stereochemical configuration at these positions, creating a defined three-dimensional arrangement that distinguishes it from other stereoisomers.

Key Physical and Chemical Properties

The physical and chemical properties of 2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 2059917-33-6 |

| Molecular Formula | C₁₀H₁₈ClNO₄ |

| Molecular Weight | 251.71 g/mol |

| IUPAC Name | Diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride |

| Standard InChI | InChI=1S/C10H17NO4.ClH/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2;/h7-8,11H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1 |

| Standard InChIKey | IAUFBLCQRNNJLX-SCLLHFNJSA-N |

| Isomeric SMILES | CCOC(=O)[C@H]1CCC@@HC(=O)OCC.Cl |

These properties establish the compound's identity and provide the basis for understanding its behavior in chemical reactions and biological systems.

Stereochemistry and Structural Significance

Stereochemical Configuration

The (2R,5R) configuration indicates a specific stereochemical arrangement where both carboxylate ester groups are oriented in a trans relationship relative to the pyrrolidine ring. This configuration creates a distinctive spatial arrangement that differs significantly from other stereoisomers such as the (2R,5S) variant, which has a cis arrangement .

Synthesis Methods

The synthesis of 2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride typically follows a multi-step process designed to achieve the specific stereochemical configuration.

General Synthetic Approach

The general synthesis pathway involves:

-

Esterification of pyrrolidine-2,5-dicarboxylic acid with ethanol under acidic conditions to form the diethyl ester.

-

Stereochemical resolution to isolate the desired (2R,5R) isomer.

-

Formation of the hydrochloride salt by treatment with hydrochloric acid.

The esterification process typically yields a mixture of stereoisomers, necessitating additional steps to isolate the specific (2R,5R) configuration.

Stereochemical Control Strategies

Achieving the specific (2R,5R) stereochemistry requires careful control during synthesis. Several approaches may be employed:

-

Resolution Methods: Using chiral resolving agents to separate the (2R,5R) isomer from the mixture of stereoisomers.

-

Stereoselective Synthesis: Employing reaction conditions and catalysts that favor the formation of the trans configuration.

-

Chromatographic Separation: Utilizing chiral stationary phases to separate different stereoisomers.

The complexity of achieving precise stereochemical control highlights the specialized nature of synthesizing stereochemically pure compounds for research applications.

Applications in Medicinal Chemistry and Research

Role as a Synthetic Intermediate

2,5-Diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride serves primarily as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules with potential pharmaceutical applications.

The compound's defined stereochemistry and functional groups make it valuable for constructing molecules where spatial arrangement is critical for biological activity. The pyrrolidine core provides a rigid scaffold that can be further modified to create diverse derivatives.

Analytical Characterization

Spectroscopic Properties

The characterization of 2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride typically involves various spectroscopic methods:

-

NMR Spectroscopy: Provides information about the stereochemical configuration and purity.

-

Infrared Spectroscopy: Identifies functional groups, particularly the ester carbonyl stretching vibrations.

-

Mass Spectrometry: Confirms molecular weight and fragmentation pattern.

-

X-ray Crystallography: Definitively establishes the three-dimensional structure and confirms the trans configuration .

These analytical techniques are essential for confirming the identity, purity, and stereochemical integrity of the compound.

Chromatographic Analysis

Chromatographic methods are commonly employed to assess the purity of the compound and to separate it from stereoisomers:

-

HPLC with Chiral Columns: Separates stereoisomers and quantifies optical purity.

-

Thin Layer Chromatography: Provides a rapid assessment of purity and reaction progress.

Proper analytical characterization ensures the reliability of research results when working with stereochemically defined compounds.

Comparison with Related Compounds

Structural Relatives

The following table compares 2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride with structurally related compounds:

| Compound | CAS Number | Stereochemistry | Major Applications |

|---|---|---|---|

| 2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride | 2059917-33-6 | trans | Synthetic intermediate in medicinal chemistry |

| 2,5-diethyl (2R,5S)-pyrrolidine-2,5-dicarboxylate hydrochloride | 162376-17-2 | cis | Precursor for pyrrolo[1,2-b]pyridazines |

| Diethyl pyrrolidine-2,5-dicarboxylate | 41994-50-7 | Unspecified | General synthetic building block |

| Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride | 90979-49-0 | Unspecified | General intermediate in organic synthesis |

| Diethyl pyrrole-2,5-dicarboxylate | - | Not applicable (aromatic) | Different reactivity pattern due to aromaticity |

This comparison highlights the structural diversity within this family of compounds and the importance of stereochemical specification .

Reactivity Differences

The trans configuration of 2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride results in different spatial arrangements of the functional groups compared to cis isomers, which can lead to:

These differences in reactivity highlight the importance of stereochemical precision in synthetic and medicinal chemistry applications.

Future Research Directions

Challenges and Opportunities

The continued exploration of 2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride faces several challenges:

-

Synthetic efficiency: Developing more economical and scalable methods to access the pure stereoisomer.

-

Comprehensive biological evaluation: Expanding understanding of its specific biological activities and toxicological profile.

-

Structure optimization: Identifying modifications that enhance desired properties while maintaining stereochemical integrity.

Addressing these challenges represents significant opportunities for advancing both synthetic methodology and medicinal chemistry applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume